2-Chloro-5-(3-trifluoromethylphenyl)isonicotinic acid, 95%
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Overview
Description
2-Chloro-5-(3-trifluoromethylphenyl)isonicotinic acid (2-C5TPA) is an organic compound belonging to the class of isonicotinic acids. Its chemical formula is C11H7ClF3NO2 and it has a molecular weight of 254.67 g/mol. 2-C5TPA is a white powder with a melting point of approximately 100°C. It is soluble in methanol and ethyl acetate, and slightly soluble in water. 2-C5TPA is used in a variety of applications, ranging from scientific research to industrial applications.
Mechanism of Action
2-Chloro-5-(3-trifluoromethylphenyl)isonicotinic acid, 95% binds to proteins and other biological molecules through a process known as covalent bonding. This type of bonding involves the formation of a chemical bond between two atoms, resulting in a strong, stable bond. The binding of 2-Chloro-5-(3-trifluoromethylphenyl)isonicotinic acid, 95% to proteins and other molecules is reversible, meaning that the bond can be broken and the molecule can be released.
Biochemical and Physiological Effects
2-Chloro-5-(3-trifluoromethylphenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, which are involved in the breakdown of proteins and other biological molecules. It has also been shown to inhibit the activity of certain ion channels, which are involved in the transport of ions across cell membranes. In addition, 2-Chloro-5-(3-trifluoromethylphenyl)isonicotinic acid, 95% has been shown to modulate the activity of certain receptors, which are involved in the transmission of signals between cells.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(3-trifluoromethylphenyl)isonicotinic acid, 95% has a number of advantages for laboratory experiments. It is relatively stable, meaning that it can be stored for extended periods of time without degradation. It is also relatively non-toxic, making it safe to use in experiments. Additionally, it is relatively inexpensive, making it an economical choice for research.
However, there are some limitations to using 2-Chloro-5-(3-trifluoromethylphenyl)isonicotinic acid, 95% in laboratory experiments. It is not soluble in water, meaning that it must be dissolved in an organic solvent such as methanol or ethyl acetate. Additionally, it is not very soluble in other organic solvents, meaning that it must be used in small amounts.
Future Directions
The use of 2-Chloro-5-(3-trifluoromethylphenyl)isonicotinic acid, 95% in scientific research is still in its early stages. However, there are a number of potential future directions that could be explored. These include the use of 2-Chloro-5-(3-trifluoromethylphenyl)isonicotinic acid, 95% to study the structure and function of proteins, as well as to identify novel drug targets. Additionally, 2-Chloro-5-(3-trifluoromethylphenyl)isonicotinic acid, 95% could be used to study the interactions between proteins and other molecules, such as DNA and RNA. Furthermore, 2-Chloro-5-(3-trifluoromethylphenyl)isonicotinic acid, 95% could be used to study the effects of drugs on proteins and other biological molecules. Finally, 2-Chloro-5-(3-trifluoromethylphenyl)isonicotinic acid, 95% could be used to study the effects of environmental chemicals on proteins and other biological molecules.
Synthesis Methods
2-Chloro-5-(3-trifluoromethylphenyl)isonicotinic acid, 95% can be synthesized via a reaction between 5-chloro-2-trifluoromethylphenyl isonicotinic acid and thionyl chloride. The reaction is conducted in an inert atmosphere at room temperature. The reaction produces 2-Chloro-5-(3-trifluoromethylphenyl)isonicotinic acid, 95% and hydrogen chloride as byproducts. The reaction is as follows:
5-Chloro-2-trifluoromethylphenyl isonicotinic acid + Thionyl chloride → 2-Chloro-5-(3-trifluoromethylphenyl)isonicotinic acid + Hydrogen chloride
Scientific Research Applications
2-Chloro-5-(3-trifluoromethylphenyl)isonicotinic acid, 95% is used as a reagent in scientific research due to its ability to selectively bind to proteins and other biological molecules. It can be used to study the structure and function of proteins, as well as to identify novel drug targets. 2-Chloro-5-(3-trifluoromethylphenyl)isonicotinic acid, 95% has also been used to study the interactions between proteins and other molecules, such as DNA and RNA.
properties
IUPAC Name |
2-chloro-5-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2/c14-11-5-9(12(19)20)10(6-18-11)7-2-1-3-8(4-7)13(15,16)17/h1-6H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHFFRNAXKAZJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687978 |
Source
|
Record name | 2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261773-33-4 |
Source
|
Record name | 2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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